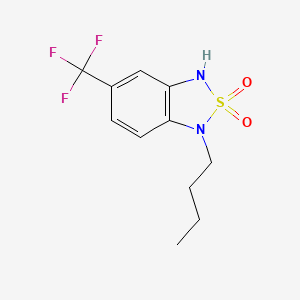

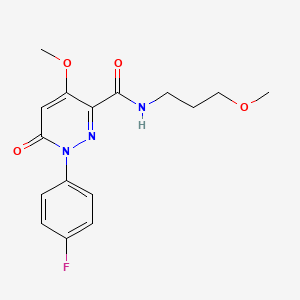

![molecular formula C27H26N2O5S B2531053 2-{2-[(4-异丙苯基)氨基]-2-氧代乙基}-4-苯基-2H-1,2-苯并噻嗪-3-羧酸甲酯 1,1-二氧化物 CAS No. 1114878-99-7](/img/structure/B2531053.png)

2-{2-[(4-异丙苯基)氨基]-2-氧代乙基}-4-苯基-2H-1,2-苯并噻嗪-3-羧酸甲酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, "methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide," is a derivative of the 1,2-benzothiazine class. This class of compounds is known for its therapeutic potential, particularly in the treatment of inflammation and pain. The structure of the compound suggests it may have interesting chemical and pharmacological properties due to the presence of the benzothiazine core and various substituents that can influence its activity and solubility.

Synthesis Analysis

The synthesis of related 1,2-benzothiazine derivatives has been reported in the literature. For instance, a simple and efficient synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt was achieved, which served as a precursor for further chemical modifications . Additionally, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involved the reaction of aminopyridines with an imidazolide derivative of the benzothiazine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives has been extensively studied using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis . These studies reveal that the orientation of substituents around the benzothiazine core can significantly affect the compound's properties. For example, the crystal structures of certain benzothiazine derivatives show intramolecular hydrogen bonding and specific conformations of the thiazine ring, which could be relevant for the compound's biological activity .

Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, which can be used to synthesize a wide range of products. For instance, reactions with carbon nucleophiles, benzaldehyde, ethyl oxalate, and phthalic anhydride have been explored, leading to the formation of different derivatives such as styryl, pyruvate, and phthalide compounds . Moreover, the reaction of benzothiazine derivatives with heteroarylhydrazines has been shown to yield hydrazonopropanoates and phenylpyrazoles . These reactions highlight the chemical versatility of the benzothiazine scaffold and suggest potential pathways for the modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. For example, the introduction of chlorophenyl groups has been shown to stabilize the molecular structure through intramolecular hydrogen bonds . Similarly, the substitution of the benzothiazine ring with alkyl or alkenyl side chains can lead to differences in crystallization behavior and intermolecular interactions . These findings are important for understanding how modifications to the benzothiazine core, such as those in the compound of interest, might influence its overall properties.

科学研究应用

合成技术和衍生物开发

- 研究表明,合成 4H-1,4-苯并噻嗪衍生物的新方法对于创造各种药理活性化合物至关重要。这些技术涉及 EWG 稳定的 (2-异氰基苯硫基) 甲基阴离子的环闭合,展示了通过先进的合成路线开发类似于所讨论化合物的化合物的潜力 (小林等人,2006 年)。

- 已经探索了源自 1H-2,1-苯并噻嗪-4(3H)-一氧化物 2,2-二氧化物与芳基甲醛和活性亚甲基腈的多组分合成的特性,表明苯并噻嗪衍生物在化学合成中的多功能性以及通过受控反应实现特定分子构型的潜力 (莱加等人,2016 年)。

分子相互作用和性质

- 对一些 2-甲基-4-氧代-4H-1-苯并吡喃及其噻吩类似物(包括转化为吡啶酮和嘧啶衍生物)的合成和反应的研究可以深入了解苯并噻嗪衍生物的化学行为和应用,以开发具有所需性质的新分子 (易卜拉欣等人,2002 年)。

- 研究了 3,4-二氢-4-氧代-1H-2-苯并噻并吡喃-3-羧酸甲酯及其相关化合物的性质,重点介绍了苯并噻嗪衍生物的化学转化和反应性模式,这对于它们在科学研究中的应用和潜在的治疗用途至关重要 (斯克劳斯顿和肖,1976 年)。

治疗应用和潜在用途

- 已经实现了从糖精钠盐中简单有效地合成 3,4-二氢-2-甲基-2H-1,2-苯并噻嗪-3-羧酸甲酯 1,1-二氧化物,表明其作为合成具有潜在抗骨关节炎特性的季铵衍生物的前体的应用 (维达尔等人,2006 年)。

- 从 1,2-苯并噻嗪衍生物中开发新型生物活性化合物,例如在微波辐射下合成新的四氢苯并[b]噻吩衍生物,揭示了这些化合物的药学应用,强调了它们在创造新的治疗剂方面的潜力 (阿布达尔哈等人,2011 年)。

未来方向

属性

IUPAC Name |

methyl 1,1-dioxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-18(2)19-13-15-21(16-14-19)28-24(30)17-29-26(27(31)34-3)25(20-9-5-4-6-10-20)22-11-7-8-12-23(22)35(29,32)33/h4-16,18H,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCQDNBKRIQAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

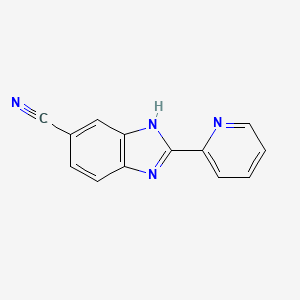

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)